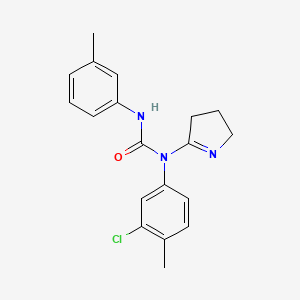
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a complex organic compound classified as a urea derivative. Its unique structure, featuring a chloro-substituted aromatic ring and a pyrrole derivative, suggests potential biological activity relevant to medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.84 g/mol
- CAS Number : 905761-21-9
The biological activity of urea derivatives often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds similar to this compound can modulate various biochemical pathways, influencing cell signaling and metabolic processes. Detailed studies are necessary to elucidate the specific interactions and effects at the molecular level.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | CDK2 inhibition |
| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |
| Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
These findings suggest that similar compounds exhibit significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.
Kinase Inhibition
Research has shown that urea derivatives can act as kinase inhibitors. For example, some compounds in this class exhibit selective inhibition of receptor tyrosine kinases with IC50 values in the sub-micromolar range. The mechanism often involves binding to the ATP-binding pocket of the active form of the kinase, disrupting its activity.
Case Studies
- Study on Antitumor Activity : A recent study evaluated a series of urea derivatives for their ability to induce apoptosis in cancer cells. The lead compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, highlighting its potential as an effective anticancer agent.
- Kinase Inhibition Profile : Another study focused on the selectivity of urea derivatives against various kinases. The compounds showed significant binding affinity to Aurora-A kinase with IC50 values ranging from 0.16 µM to 0.39 µM across different assays.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-5-3-6-15(11-13)22-19(24)23(18-7-4-10-21-18)16-9-8-14(2)17(20)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWGLEXFOKYMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














